

# Hexadecanolide: A Technical Guide to its Biological Profile and Therapeutic Potential

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Compound of Interest		
Compound Name:	Hexadecanolide	
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### **Abstract**

Hexadecanolide, a 16-carbon macrocyclic lactone, is a compound with a well-established presence in the fragrance and cosmetics industries. While its primary application has been as a synthetic musk, its structural similarity to biologically active fatty acids, such as hexadecanoic acid, suggests a potential for broader biological functions. This technical guide provides a comprehensive overview of the current scientific understanding of Hexadecanolide, including its chemical properties and toxicological profile. In light of the limited research on the specific bioactivities of Hexadecanolide, this document also presents a detailed analysis of the known biological activities and mechanisms of action of the closely related compound, n-hexadecanoic acid (palmitic acid). This comparative information is intended to provide a foundation for future research into the therapeutic potential of Hexadecanolide and its derivatives.

### Introduction to Hexadecanolide

**Hexadecanolide**, also known as oxacycloheptadecan-2-one or 16-hydroxyhexadecanoic acid lactone, is a synthetic macrocyclic musk.[1] Its primary use is as a fragrance ingredient in a variety of consumer products.[1] A toxicological and dermatological review has been conducted on **Hexadecanolide** in the context of its use in fragrances, summarizing available data on its physical properties, acute toxicity, skin and eye irritation, skin sensitization, phototoxicity, and genotoxicity.[2][3]



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## **Chemical and Physical Properties of**

Hexadecanolide

Property	Value	Reference
Molecular Formula	C16H30O2	[1]
Molecular Weight	254.41 g/mol	[1]
CAS Number	109-29-5	[1]
Appearance	White solid	[4]
Melting Point	34-38 °C	[5]
Boiling Point	> 100 °C	[6]
Synonyms	Oxacycloheptadecan-2-one, 16-Hexadecanolactone, Dihydroambrettolide, Juniperic acid lactone	[1]

## **Toxicological Profile of Hexadecanolide**

The safety of **Hexadecanolide** has been evaluated primarily for its application as a fragrance ingredient.



Endpoint	Result	Reference
Genotoxicity	Not genotoxic in bacterial reverse mutation assays (Ames test). Non-clastogenic to human cells in vitro.	[7]
Repeated Dose Toxicity	A No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day was established based on data from a read- across analog.	[7]
Skin Sensitization	A No Expected Sensitization Induction Level (NESIL) of 5500 μg/cm² has been determined based on data from a read-across analog.	[7]
Phototoxicity/Photoallergenicit y	Not expected to be phototoxic or photoallergenic based on UV spectra.	[7]
Acute Oral Toxicity (Rat LD50)	> 5000 mg/kg	[6]
Dermal Toxicity (Rabbit LD50)	> 5000 mg/kg	[6]

## Biological Activity of the Related Compound: n-Hexadecanoic Acid (Palmitic Acid)

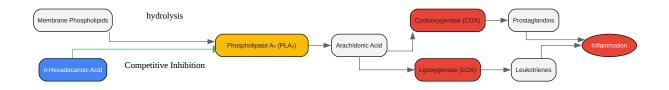
While specific data on the anticancer, anti-inflammatory, and antimicrobial activities of **Hexadecanolide** are currently lacking in the scientific literature, extensive research has been conducted on its corresponding open-chain carboxylic acid, n-hexadecanoic acid (palmitic acid). The following sections summarize the known biological activities of n-hexadecanoic acid to provide a basis for potential future investigation into **Hexadecanolide**. It is crucial to note that these activities are attributed to n-hexadecanoic acid and not directly to **Hexadecanolide**.

### **Anti-inflammatory Activity of n-Hexadecanoic Acid**



n-Hexadecanoic acid has been shown to exhibit anti-inflammatory properties through the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[3][8]

- Enzyme: Porcine pancreatic phospholipase A2
- Substrate: Phosphatidylcholine
- Method: The assay is typically performed by measuring the hydrolysis of the substrate by PLA<sub>2</sub> in the presence and absence of the inhibitor (n-hexadecanoic acid). The extent of hydrolysis can be quantified by measuring the release of fatty acids, often using a colorimetric or titrimetric method.
- Analysis: Enzyme kinetics are analyzed using Lineweaver-Burk plots to determine the mode of inhibition.[9]



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Caption: Competitive inhibition of Phospholipase A<sub>2</sub> by n-hexadecanoic acid.

# Anticancer Activity of n-Hexadecanoic Acid and its Derivatives

Various studies have reported the cytotoxic effects of n-hexadecanoic acid and its esters against several cancer cell lines.

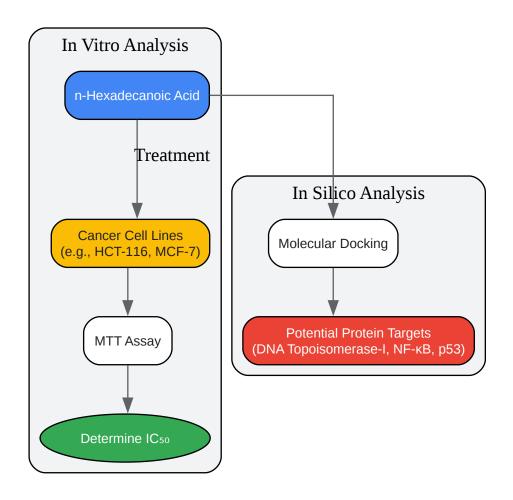


Compound	Cell Line	Activity	IC50 Value	Reference
n-Hexadecanoic acid	HCT-116 (Colon cancer)	Cytotoxic	0.8 μg/mL	[7]
n-Hexadecanoic acid	HT-29 (Colon cancer)	Cell growth inhibitor	36.04 μg/ml	[10]
Hexadecanoic acid ethyl ester	MCF-7 (Breast cancer)	Cytotoxic	25 μΜ	[11][12]

- Cell Lines: Human cancer cell lines (e.g., HCT-116, MCF-7).
- Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- Method: Cancer cells are seeded in 96-well plates and treated with varying concentrations of
  the test compound. After a specified incubation period (e.g., 48 hours), MTT solution is
  added to each well. The MTT is reduced by metabolically active cells to form a purple
  formazan product. The absorbance of the formazan solution is measured using a microplate
  reader.
- Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In silico molecular docking studies have suggested that n-hexadecanoic acid may interact with key proteins involved in cancer progression, such as DNA topoisomerase-I, nuclear factor-kappa-B (NF-κB), and the tumor suppressor p53.[7][13]





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Caption: Experimental workflow for assessing anticancer activity.

### **Antimicrobial Activity of n-Hexadecanoic Acid**

n-Hexadecanoic acid has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi.



Organism	Activity	MIC Value	Reference
Pseudomonas aeruginosa (multidrug- resistant)	Bactericidal	31.33 ± 5.67 mg/L	[8]
Xanthomonas campestris	Bacteriostatic	-	[14]
Fusarium oxysporum	Fungistatic	-	[14]

- Method: Broth microdilution method is commonly used.
- Procedure: A serial dilution of the test compound (n-hexadecanoic acid) is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.
- Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
- Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

### **Future Directions and Conclusion**

The available scientific literature establishes **Hexadecanolide** as a compound with a well-characterized safety profile for its use in the fragrance industry. However, there is a notable absence of research into its potential biological activities. The significant anti-inflammatory, anticancer, and antimicrobial properties of the structurally related n-hexadecanoic acid suggest that **Hexadecanolide** may also possess interesting pharmacological activities.

Future research should focus on in-vitro and in-vivo studies to elucidate the specific biological functions of **Hexadecanolide**. Investigations into its effects on key cellular pathways, such as those involved in inflammation and cancer, are warranted. Such studies could potentially unlock new therapeutic applications for **Hexadecanolide** and its derivatives, expanding its utility beyond the realm of fragrances. This technical guide serves as a foundational resource to encourage and inform these future research endeavors.



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